4-Bromo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3h)-one
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Overview
Description
4-Bromo-5,6-dimethoxy-7-nitroisobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,6-dimethoxy-7-nitroisobenzofuran-1(3H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Bromination: Introduction of the bromine atom at the 4-position of the isobenzofuran ring.
Methoxylation: Introduction of methoxy groups at the 5 and 6 positions.
Nitration: Introduction of the nitro group at the 7-position.
Each of these steps requires specific reaction conditions, such as the use of bromine or brominating agents for bromination, methanol or other methoxylating agents for methoxylation, and nitric acid or other nitrating agents for nitration.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5,6-dimethoxy-7-nitroisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted isobenzofurans.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or reagent in biochemical assays.
Medicine: Potential use in drug discovery and development.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Bromo-5,6-dimethoxy-7-nitroisobenzofuran-1(3H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5,6-dimethoxyisobenzofuran-1(3H)-one: Lacks the nitro group.
5,6-Dimethoxy-7-nitroisobenzofuran-1(3H)-one: Lacks the bromine atom.
4-Bromo-7-nitroisobenzofuran-1(3H)-one: Lacks the methoxy groups.
Uniqueness
The presence of both bromine and nitro groups, along with methoxy substituents, makes 4-Bromo-5,6-dimethoxy-7-nitroisobenzofuran-1(3H)-one unique
Properties
CAS No. |
889-93-0 |
---|---|
Molecular Formula |
C10H8BrNO6 |
Molecular Weight |
318.08 g/mol |
IUPAC Name |
4-bromo-5,6-dimethoxy-7-nitro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H8BrNO6/c1-16-8-6(11)4-3-18-10(13)5(4)7(12(14)15)9(8)17-2/h3H2,1-2H3 |
InChI Key |
NKLQSWRMBNNBMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(COC2=O)C(=C1OC)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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